Cas no 848907-15-3 (1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one)

1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one structure
848907-15-3 structure
Product Name:1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one
CAS No:848907-15-3
MF:C16H16N2O4S
MW:332.374242782593
CID:5420283
Update Time:2025-07-01

1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-propyl-1H-pyrimidin-4-one
    • 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one
    • Inchi: 1S/C16H16N2O4S/c1-2-3-11-7-15(20)18-16(17-11)23-8-12(19)10-4-5-13-14(6-10)22-9-21-13/h4-7H,2-3,8-9H2,1H3,(H,17,18,20)
    • InChI Key: JHNJTJJNOLCBCY-UHFFFAOYSA-N
    • SMILES: C1(SCC(C2=CC=C3OCOC3=C2)=O)NC(CCC)=CC(=O)N=1

1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one Pricemore >>

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Additional information on 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one

Introduction to 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one (CAS No. 848907-15-3)

The compound 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one, identified by its CAS number 848907-15-3, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates a benzodioxol core, which is a well-documented scaffold in medicinal chemistry, known for its broad spectrum of biological activities. Specifically, the 2H-1,3-benzodioxol moiety, often referred to as a dibenzo[b,e][1,4]oxazepine derivative, is frequently employed in the synthesis of bioactive compounds due to its ability to modulate various biological pathways.

Furthermore, the presence of a sulfanylethanone group in the molecular structure introduces additional pharmacophoric features that enhance the compound's interactiveness with biological targets. Sulfanylethanone derivatives are known for their versatility in drug design, often serving as key components in molecules that exhibit inhibitory or modulatory effects on enzymes and receptors. The 4-hydroxy-6-propylpyrimidin-2-yl substituent further enriches the compound's structural complexity, providing potential sites for hydrogen bonding and other non-covalent interactions with biological macromolecules. This combination of structural elements makes 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies utilizing these techniques have suggested that the benzodioxol core may interact with specific amino acid residues in target proteins, thereby modulating their activity. Additionally, the sulfanylethanone moiety could serve as a hinge-binding element, facilitating optimal positioning relative to the active site of enzymes or receptors. The 4-hydroxy group and the propylpyrimidinyl moiety are likely involved in stabilizing interactions through hydrogen bonding or hydrophobic effects, respectively.

In light of these structural features, researchers have been investigating the potential therapeutic applications of 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one across various disease areas. Preliminary studies have indicated that this compound may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The benzodioxol scaffold is particularly relevant in this context, as it is found in several FDA-approved drugs that target aberrant signaling pathways in tumors. Moreover, the sulfanylethanone group has been shown to possess anti-inflammatory properties, making this compound a candidate for treating chronic inflammatory diseases.

The integration of the 4-hydroxy group and the propylpyrimidinyl substituent into the molecular framework suggests additional potential applications beyond oncology and inflammation. For instance, these structural elements may enable interactions with receptors involved in neurodegenerative disorders or cardiovascular diseases. The propyl group could enhance solubility and metabolic stability, while the hydroxyl group may participate in redox reactions relevant to cellular homeostasis. These attributes make 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-yl)sulfanylethan-1-one an intriguing subject for further mechanistic studies.

From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight modern methodologies in drug synthesis. The construction of the benzodioxol core typically requires cyclization reactions under controlled conditions to ensure regioselectivity and yield optimization. Subsequent functionalization at the 5-position with a sulfanylethanone group demands precise control over reaction conditions to avoid unwanted side products. The introduction of the 4-hydroxy group and the propylpyrimidinyl moiety further complicates synthetic routes but also enhances opportunities for structural diversification.

Recent publications have demonstrated innovative synthetic strategies for constructing complex heterocyclic systems similar to those found in 1-(2H-1,3-benzodioxol-5-yl)-2-(4-hydroxy-6-propylpyrimidin-2-y lsulfanylethanone). These approaches often leverage transition-metal catalysis and flow chemistry techniques to improve efficiency and scalability. Such advancements are crucial for translating promising hits from virtual screening into viable candidates for clinical development. The ability to rapidly synthesize and modify molecules like this one underscores the importance of robust synthetic methodologies in modern drug discovery.

Evaluation of potential candidates such as 1-(2H - 1 , 3 - benzodioxol - 5 - yl ) - 2 - ( 4 - hydroxy - 6 - prop y l pyrim idin - 2 - y l ) sulf an yle than - 1 - one requires rigorous assessment through both preclinical and clinical studies. Preclinical models allow researchers to evaluate pharmacokinetic profiles, toxicity profiles, and preliminary efficacy data before advancing into human trials. These studies often involve dosing regimens designed to determine optimal therapeutic windows while minimizing adverse effects.

The integration of computational tools into preclinical assessment has revolutionized how researchers predict biological activity and identify potential liabilities early in development pipelines. Molecular docking simulations can provide insights into how this compound interacts with specific targets at an atomic level , while physicochemical property predictions help anticipate formulation challenges or metabolic stability issues . Such integrated approaches enhance decision-making processes by providing comprehensive data sets that inform go/no-go decisions regarding further development efforts .

In conclusion, 1 -( 2 H - 1 , 3 - benz od ox ol - 5 - yl ) - 2 -( 4 - hydro xy - 6 - prop y l py rim idin - 2 - y l ) sulf an yle thane -( one) ( CAS No .848907 --15--3) represents an exciting prospect i n pharmaceutical research due t o i ts unique structural features an d pote ntial therapeutic applications . Its complex framework , incorporating key pharmacophoric elements such as th e benz od ox ol core , sulf an yle than one moeity , an d functional groups like th e hydro xy an d prop y l substituents , positions it as a valuable candidate f or further exploration across multiple disease areas . With ongoing advances i n synthetic chemistry , computational biology , an d preclinical evaluati on techniques , there is significant promise that compounds like thi s will contribute substantially t o future medical breakthroughs . p >

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